3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the tricyclic xanthine-derived purine-dione family, characterized by a pyrimido[2,1-f]purine core with substitutions at the 1-, 3-, 7-, and 9-positions. Its synthesis typically involves alkylation or condensation reactions under reflux conditions, though solvent-free microwave-assisted methods are emerging .
Properties
IUPAC Name |
3-benzyl-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-18-15-28(14-13-19-9-5-3-6-10-19)24-26-22-21(29(24)16-18)23(31)30(25(32)27(22)2)17-20-11-7-4-8-12-20/h3-12,18H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISJVHHINPPZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of xanthine derivatives known for their diverse pharmacological properties, including anti-inflammatory and neuroprotective effects. This article aims to summarize the current understanding of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement that includes multiple methyl and phenethyl substituents on a purine scaffold. The presence of these groups is believed to enhance its solubility and biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Adenosine Receptor Modulation : It has been shown to interact with adenosine receptors (A1 and A2A), which play critical roles in various physiological processes. For instance:
- Inhibition of Monoamine Oxidase B (MAO-B) : Some derivatives exhibit inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine in the brain, potentially benefiting conditions like Parkinson's disease .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
Several studies have investigated the therapeutic potential of compounds similar to this compound:
Case Study 1: Neuroprotective Effects
A study focusing on neurodegenerative diseases highlighted that derivatives with similar structures showed significant neuroprotective effects in vitro by modulating adenosine receptor activity and inhibiting MAO-B. These findings suggest potential applications in treating conditions like Alzheimer's and Parkinson's disease .
Case Study 2: Anti-inflammatory Activity
Another investigation revealed that certain xanthine derivatives exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that compounds like 3-benzyl-1,7-dimethyl... could be beneficial in managing inflammatory disorders .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations at Key Positions
Table 1: Substituent Profiles and Physicochemical Properties
- 9-Position : The phenethyl group enhances hydrophobic interactions relative to propargyl (Compound 24) or aryl groups (), which may improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
